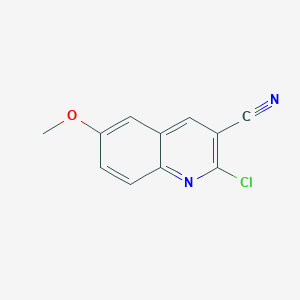

2-Chloro-6-methoxyquinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-methoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFXVCDHDIEGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357721 | |

| Record name | 2-Chloro-6-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101617-91-8 | |

| Record name | 2-Chloro-6-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-methoxyquinoline-3-carbonitrile

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Chloro-6-methoxyquinoline-3-carbonitrile, a key heterocyclic building block in medicinal chemistry. The protocols and analyses presented herein are designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The inherent aromatic and heterocyclic nature of the quinoline ring system allows it to interact with various biological targets. The introduction of specific functional groups, such as chloro and methoxy moieties, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.[2][3]

This compound, in particular, is a versatile intermediate. The chloro group at the 2-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities. The methoxy group at the 6-position can influence the molecule's solubility and metabolic stability, while the carbonitrile group at the 3-position can be further elaborated or may itself contribute to biological activity. This trifunctionalized quinoline is a valuable precursor for the synthesis of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases.[4]

Synthetic Pathway: A Two-Step Approach

The most efficient and widely adopted synthesis of this compound involves a two-step process commencing from the readily available starting material, p-acetanisidide (N-(4-methoxyphenyl)acetamide). The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Step 1: Vilsmeier-Haack Cyclization to 2-Chloro-6-methoxyquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic compounds.[5][6] In this synthesis, the Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species attacks the electron-rich aromatic ring of p-acetanisidide, leading to a cascade of reactions that ultimately results in the formation of the quinoline ring system.

References

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-methoxyquinoline-3-carbonitrile

This guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-6-methoxyquinoline-3-carbonitrile, a key intermediate in medicinal chemistry and materials science. The structural elucidation of this molecule is paramount for ensuring reaction success, purity, and for predicting its chemical behavior. Here, we synthesize established spectroscopic principles with data from analogous compounds to present a comprehensive characterization profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and the Rationale for Spectroscopic Analysis

This compound possesses a rigid heterocyclic core with three key substituents: a chloro group at position 2, a nitrile group at position 3, and a methoxy group at position 6. Each of these functional groups imparts a unique electronic and steric influence on the quinoline scaffold, which can be precisely mapped using a combination of spectroscopic techniques. Accurate interpretation of these spectra is a self-validating system; the data from one technique should logically corroborate the findings from the others, providing an unambiguous structural confirmation.

The molecular formula for this compound is C₁₁H₇ClN₂O, with a molecular weight of approximately 218.64 g/mol .[1]

References

crystal structure analysis of 2-Chloro-6-methoxyquinoline-3-carbonitrile

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-6-methoxyquinoline-3-carbonitrile

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Although a definitive crystal structure for this specific carbonitrile is not publicly available, this guide synthesizes data from closely related analogs to project its structural characteristics with high confidence. We delve into the synthesis and crystallization protocols, detail the methodologies of single-crystal X-ray diffraction, and analyze the anticipated molecular geometry and crucial intermolecular interactions that govern its solid-state architecture. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structure-property relationships of this important class of quinoline derivatives.

Introduction: The Significance of Quinoline Scaffolds

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, primarily due to their prevalence in natural products and their wide array of pharmacological activities.[1] The this compound molecule, with the empirical formula C₁₁H₇ClN₂O and a molecular weight of 218.64 g/mol , is a member of this vital class of compounds. Its structural elucidation is paramount for understanding its physicochemical behavior and for rationally designing novel therapeutic agents and functional materials.[2]

Crystal structure analysis, predominantly through single-crystal X-ray diffraction, provides the most definitive three-dimensional arrangement of atoms in a solid state. This knowledge is crucial for predicting a molecule's reactivity, stability, and intermolecular interactions, which in turn dictate its bulk properties like solubility and melting point, and its biological activity at a molecular level.

Synthesis and Crystallization: From Precursor to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

A robust and widely adopted method for the synthesis of the 2-chloroquinoline scaffold is the Vilsmeier-Haack reaction .[3][4][5] This reaction typically involves the cyclization of an N-arylacetamide in the presence of a Vilsmeier reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide). The resulting 2-chloro-3-formylquinoline serves as a versatile intermediate.[5]

The conversion of the 3-formyl group to a 3-carbonitrile can be achieved through several established synthetic transformations. A common approach involves the formation of an aldoxime by reacting the aldehyde with hydroxylamine, followed by dehydration using reagents like thionyl chloride to yield the nitrile.[1][6] An alternative one-pot method involves treating the aldehyde with aqueous ammonia in the presence of an oxidant like ceric ammonium nitrate.[1]

Experimental Protocol: Crystallization

Obtaining crystals suitable for X-ray diffraction is often a meticulous process of trial and error. The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice. A common and effective method is slow evaporation.

Step-by-Step Crystallization Protocol:

-

Dissolution: Dissolve the purified this compound powder in a minimal amount of a suitable solvent or a binary solvent mixture. Based on related compounds, a mixture of hexane and ethyl acetate is a promising choice.[7]

-

Filtration: Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.

-

Slow Evaporation: Place the filtered solution in a clean vial, loosely capped or covered with perforated film, and leave it undisturbed in a vibration-free environment.

-

Crystal Growth: As the solvent slowly evaporates over several hours to days, the solution becomes supersaturated, promoting the formation of single crystals.

-

Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested for analysis.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. The workflow involves several key stages.

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of 2-chloroquinoline derivatives.[2]

Data Collection and Processing

A suitable crystal is mounted on a diffractometer (e.g., a Bruker APEXII) and cooled to a low temperature (typically 150 K or 293 K) to minimize thermal vibrations.[8][9] Monochromatic X-rays, usually from a Molybdenum source (Mo Kα), are directed at the crystal. The resulting diffraction pattern is recorded as the crystal is rotated. This raw data is then processed to correct for experimental factors and to yield a set of unique reflection intensities.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods with software like SHELXS. The initial atomic model is then refined using a least-squares method with programs such as SHELXL.[8] The quality of the final model is assessed by parameters like the R-factor, which should ideally be low, indicating a good fit between the observed and calculated diffraction data.[8]

Structural Analysis: A Comparative Approach

While the specific crystallographic data for this compound remains to be published, a detailed analysis of closely related structures provides a robust framework for predicting its key structural features.

| Parameter | 2-Chloro-3-hydroxymethyl-6-methoxyquinoline[8] | 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline[7] | 2-chloro-3-[(E)-(hydrazinylidene)methyl]-6-methoxyquinoline[9] |

| Formula | C₁₁H₁₀ClNO₂ | C₁₃H₁₄ClNO₃ | C₁₁H₁₀ClN₃O |

| Mol. Weight | 223.65 | 267.70 | 235.67 |

| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ | Pnma |

| a (Å) | 6.9738 (3) | 27.1156 (9) | 3.8949 (2) |

| b (Å) | 21.4668 (9) | 7.1401 (3) | 12.0510 (5) |

| c (Å) | 7.3479 (4) | 13.0804 (5) | 21.9910 (9) |

| β (º) | 108.220 (5) | 90 | 90 |

| Volume (ų) | 1044.87 (8) | 2532.47 (17) | 1032.20 (8) |

| Z | 4 | 8 | 4 |

Table 1: Comparative Crystallographic Data of Related 2-Chloro-6-methoxyquinoline Derivatives.

Molecular Geometry

Based on the data from its analogs, the quinoline ring system of this compound is expected to be essentially planar.[8][9] The chlorine, methoxy, and carbonitrile substituents will lie close to this plane. The planarity of the aromatic system is a key feature, influencing its electronic properties and its ability to participate in intermolecular stacking interactions.

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is dictated by a network of non-covalent interactions. For quinoline derivatives, π-π stacking is a dominant force.[7][10][11]

Caption: Logical comparison of how different substituents on the 2-chloroquinoline core can influence molecular interactions and crystal packing.[2]

-

π-π Stacking: The planar quinoline rings are expected to stack in an offset parallel fashion, with centroid-centroid distances typically in the range of 3.6 to 3.8 Å.[7][10] This is a significant stabilizing interaction in the crystal lattice.

-

Weak Hydrogen Bonds: While the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···O interactions are likely to play a role in the three-dimensional packing.[12] The nitrogen of the carbonitrile group and the oxygen of the methoxy group can act as hydrogen bond acceptors.

-

Halogen Interactions: The chlorine atom at the 2-position can participate in weak halogen bonding or other short contacts, further stabilizing the crystal structure.

The interplay of these forces will determine the final crystal packing, influencing the material's density, stability, and other macroscopic properties. The analysis of these interactions is crucial for understanding polymorphism—the ability of a compound to exist in multiple crystalline forms—which has profound implications in the pharmaceutical industry.[13]

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of this compound. By leveraging data from structurally similar compounds, we have outlined the likely synthetic and crystallographic protocols and detailed the key molecular and supramolecular features. The planar quinoline core, stabilized by a network of π-π stacking and weak hydrogen bonds, defines its solid-state architecture.

The definitive determination of its crystal structure through experimental means is a critical next step. This will validate the predictions made herein and provide the precise atomic coordinates necessary for advanced computational modeling, structure-activity relationship (SAR) studies, and the rational design of new quinoline-based compounds for applications in drug discovery and materials science.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction [ijsr.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-3-hydroxymethyl-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of 2-chloro-3-(di-meth-oxy-meth-yl)-6-meth-oxy-quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 2-Chloro-6-methoxyquinoline-3-carbonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methoxyquinoline-3-carbonitrile

Introduction

This compound is a substituted quinoline derivative that serves as a pivotal building block in synthetic and medicinal chemistry. The quinoline scaffold itself is a core component of numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[1] The specific functionalization of this molecule—with a chloro group at the 2-position, a methoxy group at the 6-position, and a nitrile at the 3-position—creates a unique electronic and steric profile, rendering it a versatile intermediate for the synthesis of more complex, biologically active heterocyclic systems.[2][3]

Understanding the fundamental physicochemical properties of this compound is paramount for researchers in drug discovery and materials science. These properties govern its reactivity, solubility, crystal packing, and bioavailability, directly influencing its handling, reaction optimization, and potential as a lead compound in pharmaceutical development. This guide provides a comprehensive overview of its structural, physical, and spectral characteristics, supported by established analytical protocols and insights into its synthetic utility.

Chemical Identity and Molecular Structure

The structural integrity of a compound is the foundation of its chemical behavior. This compound is characterized by a planar, fused bicyclic aromatic system. The electron-withdrawing nature of the chlorine and nitrile substituents, contrasted with the electron-donating methoxy group, establishes a distinct reactivity profile across the quinoline ring.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 101617-91-8 | [4] |

| Molecular Formula | C₁₁H₇ClN₂O | [5] |

| Molecular Weight | 218.64 g/mol | [5] |

| SMILES String | Clc1nc2c(cc(cc2)OC)cc1C#N | [5] |

| InChI Key | AMFXVCDHDIEGIM-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The synthesis of this compound typically proceeds from its aldehyde precursor, 2-chloro-6-methoxyquinoline-3-carbaldehyde. This intermediate is commonly prepared via a Vilsmeier-Haack reaction, a robust method for the formylation of electron-rich aromatic compounds.[1][6] The subsequent conversion of the aldehyde to the nitrile is a critical step for introducing a versatile functional group for further chemical elaboration.

Experimental Protocol: Synthesis

Causality: The Vilsmeier-Haack reaction is chosen for its efficiency in simultaneously chlorinating the 2-position and formylating the 3-position of the quinoline ring system formed in situ from an acetanilide precursor. The conversion of the resulting aldehyde to a nitrile is often achieved via an oxime intermediate, which is then dehydrated. This two-step process is a reliable method for installing the carbonitrile group.

-

Synthesis of the Aldehyde Intermediate: To a stirring solution of N-(4-anisyl)acetamide (1 equivalent) in N,N-dimethylformamide (DMF, 3 equivalents), phosphorus oxychloride (POCl₃, 4.5 equivalents) is added dropwise at 0°C.

-

The reaction mixture is heated to 80-90°C for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

The mixture is cooled and carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-6-methoxyquinoline-3-carbaldehyde.

-

Synthesis of the Nitrile: The crude aldehyde (1 equivalent) is dissolved in a suitable solvent like formic acid. Hydroxylamine hydrochloride (1.2 equivalents) is added, and the mixture is refluxed.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is precipitated by adding water.

-

The solid is filtered, washed, and dried to yield this compound.

Purification Protocol

Trustworthiness: Recrystallization is a self-validating purification technique. A pure compound will have a sharp, defined melting point, and the formation of well-defined crystals is indicative of homogeneity. A mixed solvent system like ethyl acetate/petroleum ether allows for fine-tuning of solubility to achieve optimal crystal growth.[6][7]

-

Dissolve the crude product in a minimum amount of hot ethyl acetate.

-

Slowly add petroleum ether (a non-solvent) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold petroleum ether.

-

Dry the crystals under vacuum.

Physicochemical Properties

The physical properties of the compound are essential for its practical application in a laboratory setting.

| Property | Value / Description | Notes |

| Physical State | Solid | [5] |

| Appearance | Data not available; likely off-white to yellow crystalline solid. | Based on related compounds. |

| Melting Point | Data not readily available in reviewed literature. | The related compound 2-chloroquinoline-3-carbonitrile melts at 164-168 °C.[8] |

| Solubility | Expected to be soluble in polar aprotic solvents (DMSO, DMF, acetone) and chlorinated solvents (DCM, chloroform); low solubility in water and nonpolar alkanes. | Based on molecular structure. |

| pKa (Predicted) | The quinoline nitrogen is weakly basic. Its pKa is significantly lowered by the electron-withdrawing effects of the C2-chloro and C3-nitrile groups. | Precise experimental value not available. |

Protocol: Melting Point Determination

-

A small, dry sample of the recrystallized product is packed into a capillary tube to a depth of 2-3 mm.

-

The tube is placed in a calibrated digital melting point apparatus.

-

The temperature is increased rapidly to about 15°C below the expected melting point, then increased slowly at a rate of 1-2°C per minute.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A narrow range (<2°C) indicates high purity.

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is required to unambiguously confirm the structure and purity of the synthesized compound. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

Expertise: IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in a molecule. For this compound, the most diagnostic peak is the sharp, strong absorbance of the nitrile group, which is difficult to confirm by NMR alone.

-

Nitrile (C≡N) stretch: A sharp, intense peak is expected around 2230 cm⁻¹ .[7] Its presence is a strong confirmation of the successful conversion from the aldehyde.

-

Aromatic C=C/C=N stretches: Multiple sharp peaks in the 1600-1450 cm⁻¹ region.

-

C-O (Aryl ether) stretch: A strong peak typically found in the 1250-1200 cm⁻¹ region.

-

C-Cl stretch: A peak in the fingerprint region, typically around 800-600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.[7]

-

¹H NMR: The proton spectrum will confirm the substitution pattern. Expected signals include:

-

A singlet for the methoxy (-OCH₃) protons, integrating to 3H, typically around δ 3.9-4.1 ppm.

-

Several distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. The specific splitting patterns (e.g., doublets, singlets) will depend on their coupling with neighboring protons, confirming their relative positions.

-

-

¹³C NMR: The carbon spectrum provides a count of unique carbon atoms. Key expected signals:

-

A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.

-

A signal for the methoxy carbon (-OCH₃) around δ 55-60 ppm.

-

Multiple signals in the aromatic region (δ 110-160 ppm), including the carbon atoms bonded to chlorine and the methoxy group, which can be identified with the help of DEPT experiments or computational predictions.

-

Mass Spectrometry (MS)

Expertise: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[7]

-

Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak corresponding to the exact mass of C₁₁H₇ClN₂O.

-

Isotopic Pattern: A critical diagnostic feature will be the presence of two peaks for the molecular ion: one for the molecule containing the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope (M+2). This 3:1 ratio is a definitive signature for a monochlorinated compound.

Reactivity and Applications in Drug Discovery

The utility of this compound lies in its engineered reactivity.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is activated by the adjacent ring nitrogen, making it susceptible to displacement by various nucleophiles (e.g., amines, thiols, alcohols). This allows for the introduction of diverse side chains, a common strategy in drug development to modulate potency and pharmacokinetic properties.

-

Nitrile Group Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for functionalization. It is also a key participant in cycloaddition reactions to form other heterocyclic rings.

-

Medicinal Chemistry Intermediate: This compound serves as a precursor for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]quinolines, which have shown promise as antiviral and antimalarial agents.[1][9][10] The chloro and methoxy groups themselves are recognized as important substituents in drug design, influencing binding interactions and metabolic stability.[11]

Safety and Handling

Proper handling is essential due to the compound's potential toxicity.

-

Hazard Classifications: Acutely toxic if swallowed (Category 3) and causes serious eye damage.[5]

-

Signal Word: Danger.[5]

-

Precautionary Measures:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

-

Storage Class: 6.1C - Combustible, acute toxic compounds.[5]

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS#:101617-91-8 | this compound | Chemsrc [chemsrc.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 101617-91-8 | Benchchem [benchchem.com]

- 8. 2-Chloroquinoline-3-carbonitrile 97 95104-21-5 [sigmaaldrich.com]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 10. 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drughunter.com [drughunter.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-methoxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methoxyquinoline-3-carbonitrile is a substituted quinoline derivative that holds significant interest in medicinal chemistry and drug discovery.[1] Its molecular structure, featuring a quinoline core with chloro, methoxy, and cyano functional groups, makes it a versatile scaffold for the synthesis of novel therapeutic agents.[2][3] The chloro and methoxy groups, in particular, can influence the molecule's intermolecular interactions and overall pharmacological profile.[1] Quinoline derivatives have a broad range of biological activities, including potential anticancer and antimalarial properties.[4][5] Given its role as a key intermediate, a thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for its effective use in research and development.

This guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols. Every protocol described is designed as a self-validating system to ensure technical accuracy and trustworthiness.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClN₂O | [6] |

| Molecular Weight | 218.64 g/mol | [6] |

| Appearance | Solid | [6] |

| LogP | 2.76848 | [7] |

| Boiling Point | 396.5°C at 760mmHg | [7] |

| Flash Point | 193.6°C | [7] |

Section 1: Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation development. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, its structural features provide insights into its likely solubility behavior. The presence of a polar cyano group and a methoxy group suggests some affinity for polar solvents, while the chlorinated quinoline core imparts significant nonpolar character.

General Solubility Characteristics

Based on its structure and the general properties of quinoline derivatives, the following solubility trends can be anticipated:

-

High Solubility: In polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methylpyrrolidone (NMP).[8]

-

Moderate Solubility: In common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone.[9][10]

-

Low Solubility: In nonpolar solvents such as hexanes and diethyl ether.

-

Poor Solubility: In aqueous solutions. Quinoline itself is only slightly soluble in water.[5]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Rationale: This method directly measures the concentration of a saturated solution, providing a thermodynamically accurate value for solubility. It is the gold standard for solubility determination and is recommended by regulatory agencies.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials.

-

Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, etc.) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. It is crucial to avoid disturbing the solid material.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Workflow for Solubility Determination

Caption: Workflow for determining solubility using the shake-flask method.

Section 2: Stability Assessment

Understanding the chemical stability of this compound is crucial for its proper handling, storage, and application in drug development.[12][13] Degradation of the compound can lead to loss of potency and the formation of potentially toxic impurities.[14] Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[12][14]

Potential Degradation Pathways

Based on the structure of this compound and general knowledge of quinoline chemistry, several degradation pathways are plausible under stress conditions:[15]

-

Hydrolysis: The chloro and cyano groups may be susceptible to hydrolysis under acidic or basic conditions. The methoxy group could also be cleaved under harsh acidic conditions.[9]

-

Oxidation: The electron-rich quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[15]

-

Photodegradation: Quinoline and its derivatives are known to undergo photodegradation upon exposure to light.[15]

Experimental Protocol for Forced Degradation Study

A forced degradation study exposes the compound to various stress conditions to accelerate its degradation.[12][14]

Rationale: This study helps to elucidate degradation pathways, identify degradation products, and develop a stability-indicating analytical method that can separate the parent compound from its degradants.[12]

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[14]

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed.[14] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[14]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[14] Neutralize the samples with 0.1 M HCl before analysis.[14]

-

Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[14]

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70°C) for a specified period.[12][13] Also, prepare a solution and expose it to the same temperature.

-

Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guidelines. A control sample should be kept in the dark.

-

-

Sample Analysis:

-

Analyze the stressed samples at each time point using a stability-indicating HPLC method. The method should be validated to ensure it can separate the parent compound from all potential degradation products.[4]

-

A photodiode array (PDA) detector is often used to check for peak purity and to obtain UV spectra of the parent compound and its degradants.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each stress condition.

-

Identify and, if necessary, characterize the major degradation products using techniques like LC-MS/MS.

-

Establish the mass balance to ensure that all degradation products have been accounted for.

-

Workflow for Forced Degradation Study

Caption: Experimental workflow for a forced degradation study.

Safety and Handling

This compound is classified as acutely toxic if swallowed and can cause serious eye damage. It is also a skin and respiratory irritant.[16][17] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[16][17] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[16]

Conclusion

A comprehensive understanding of the solubility and stability of this compound is essential for its successful application in drug discovery and development. The protocols outlined in this guide provide a robust framework for researchers to accurately determine these critical physicochemical properties. By following these methodologies, scientists can ensure the quality and reliability of their research, ultimately facilitating the development of new and effective therapeutics.

References

- 1. drughunter.com [drughunter.com]

- 2. chemimpex.com [chemimpex.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. benchchem.com [benchchem.com]

- 5. ijfmr.com [ijfmr.com]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemsrc.com [chemsrc.com]

- 8. US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles - Google Patents [patents.google.com]

- 9. 2-Chloro-6-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. ijrpp.com [ijrpp.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. angenechemical.com [angenechemical.com]

- 17. aksci.com [aksci.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 6-Methoxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

6-Methoxyquinoline and its derivatives are pivotal scaffolds in medicinal chemistry and materials science, valued for their versatile biological activities and unique photophysical properties.[1][2][3] This guide provides a comprehensive technical overview of the electrophilic substitution reactions of the 6-methoxyquinoline core. We will delve into the underlying principles governing regioselectivity, explore key reaction classes with detailed experimental protocols, and offer insights into the practical application of these transformations in synthetic chemistry. Our focus is to bridge theoretical understanding with actionable laboratory methods, empowering researchers to effectively functionalize this important heterocyclic system.

Introduction: The Significance of the 6-Methoxyquinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery. The introduction of a methoxy group at the 6-position significantly modulates the electronic properties of the bicyclic system, influencing its reactivity and biological interactions. Derivatives of 6-methoxyquinoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][4] Notably, certain 6-methoxyquinoline analogues have shown efficacy against multidrug-resistant cancer cell lines, highlighting their potential in overcoming clinical challenges.[1] Beyond pharmaceuticals, these derivatives are also utilized in the development of fluorescent sensors and advanced materials.[1][2]

A thorough understanding of the electrophilic substitution reactions of 6-methoxyquinoline is therefore crucial for the synthesis of novel analogues with tailored properties. This guide will provide the foundational knowledge and practical methodologies to achieve this.

The Directing Effects of the Methoxy Group and the Quinoline Nitrogen

The regioselectivity of electrophilic aromatic substitution on the 6-methoxyquinoline ring is primarily governed by the interplay of the electron-donating methoxy group and the electron-withdrawing pyridinic nitrogen.

-

The Methoxy Group (-OCH₃): As a strong activating group, the methoxy substituent directs electrophilic attack to the ortho and para positions of the benzene ring (C5 and C7) through resonance stabilization of the corresponding Wheland intermediates.

-

The Quinoline Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating this ring towards electrophilic attack. Therefore, electrophilic substitution preferentially occurs on the more electron-rich benzene ring.[5]

The combination of these effects leads to a strong preference for electrophilic substitution at the C5 position , which is ortho to the activating methoxy group. Substitution at the C8 position is also observed, albeit typically as a minor product.[5][6]

References

A Historical Perspective on the Discovery and Synthesis of Quinoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science.[1][2] Its derivatives are found in a wide array of natural alkaloids, most notably the antimalarial agent quinine, and form the structural basis for numerous synthetic therapeutic agents.[1][3][4] This guide provides a comprehensive historical perspective on the discovery of quinoline and the subsequent development of the classical synthetic methodologies that enabled its widespread investigation and application. We will delve into the causality behind the evolution of these synthetic strategies, provide detailed mechanistic insights, and present comparative data to offer a deeper understanding of this pivotal class of compounds.

Chapter 1: The Dawn of Quinoline - Discovery and Isolation

The story of quinoline begins in the early 19th century, a period of fervent exploration in organic chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, oily substance from coal tar, which he named "leukol" (from the Greek for "white oil").[5][6][7] This was the first recorded isolation of what would later be known as quinoline.[1][5] Coal tar, a byproduct of coal distillation, proved to be a rich source of aromatic compounds and was instrumental in the early days of organic chemistry.[5]

A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the harsh distillation of the alkaloid quinine with potassium hydroxide, which he named "Chinolin".[7] Initially, Runge's "leukol" and Gerhardt's "Chinolin" were thought to be different substances. However, it was later established that they were, in fact, the same compound. The structural elucidation of this new molecule took several more decades, culminating in the proposal by August Kekulé in 1869 that quinoline consists of a benzene ring fused to a pyridine ring, a structure that was later confirmed.[5] This foundational work laid the groundwork for chemists to not only understand the properties of quinoline but also to devise methods for its synthesis in the laboratory.

Chapter 2: The Classical Era of Synthesis

The late 19th century was a golden age for synthetic organic chemistry, and the challenge of constructing the quinoline ring system attracted many of the era's leading chemists. Within a remarkable 14-year period, the foundational methods for quinoline synthesis were established, many of which are still in use today.[8][9][10] These classical "named reactions" provided access to a wide variety of substituted quinolines, unlocking the potential for systematic investigation of their properties and applications.

The Skraup Synthesis (1880)

The first general method for quinoline synthesis was reported by the Czech chemist Zdenko Hans Skraup in 1880.[11][12] The archetypal Skraup synthesis involves heating an aniline with glycerol, concentrated sulfuric acid, and a mild oxidizing agent, such as nitrobenzene corresponding to the aniline used.[11][13][14]

Causality and Insights: The brilliance of the Skraup synthesis lies in its use of simple, readily available starting materials to construct the complex bicyclic quinoline system in a single pot. The sulfuric acid serves a dual purpose: it catalyzes the dehydration of glycerol to form the key intermediate, acrolein (an α,β-unsaturated aldehyde), and it facilitates the subsequent cyclization steps.[1][12][13] The reaction is notoriously exothermic and can be violent, often requiring a moderator like ferrous sulfate to control its rate.[11][13]

Reaction Mechanism:

-

Dehydration: Glycerol is dehydrated by concentrated sulfuric acid to form acrolein.[1][12][13]

-

Michael Addition: The aniline undergoes a conjugate (Michael) addition to the acrolein.[13][14]

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aniline ring.

-

Dehydration and Oxidation: The cyclized intermediate is then dehydrated and oxidized by nitrobenzene to form the aromatic quinoline ring.[14]

Caption: Workflow of the Skraup Quinoline Synthesis.

The Doebner-von Miller Reaction (1881)

Shortly after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a more versatile modification.[15][16] This reaction utilizes α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[13][15] This seemingly small change significantly broadened the scope of the reaction, allowing for the synthesis of a wide range of substituted quinolines by simply varying the α,β-unsaturated carbonyl compound.[13]

Causality and Insights: The Doebner-von Miller reaction is essentially a more flexible version of the Skraup synthesis. It circumvents the need for the harsh dehydration of glycerol and allows for the direct incorporation of substituents onto the pyridine ring of the quinoline product. The reaction is typically catalyzed by acid and proceeds through a similar pathway of conjugate addition, cyclization, and oxidation.[15]

Reaction Mechanism: The mechanism is debated but is believed to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[15][17] An alternative pathway suggests an initial condensation to form an imine, which then undergoes further reactions.[18]

The Friedländer Synthesis (1882)

In 1882, Paul Friedländer developed a method that offered a different strategic approach to quinoline synthesis.[8][19] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[9][10][20] The reaction can be catalyzed by either acid or base.[8][19]

Causality and Insights: Unlike the Skraup and Doebner-von Miller reactions, which build the pyridine ring onto a simple aniline, the Friedländer synthesis "converges" two pre-functionalized fragments. This provides excellent control over the substitution pattern of the final quinoline product. The primary limitation of this method lies in the availability of the required 2-aminoaryl aldehyde or ketone starting materials, which can be challenging to prepare.[8]

Reaction Mechanism:

-

Aldol-type Condensation: The reaction begins with a base- or acid-catalyzed condensation between the two carbonyl components.

-

Cyclodehydration: The resulting intermediate undergoes an intramolecular cyclization and dehydration (loss of a water molecule) to form the quinoline ring.[1]

Caption: Logical flow of the Friedländer Synthesis.

The Combes Synthesis (1888)

The Combes synthesis, first reported in 1888, provides a route to 2,4-disubstituted quinolines.[1][21][22] The reaction involves the condensation of an aniline with a β-diketone under acidic conditions (typically using concentrated sulfuric acid).[1][23]

Causality and Insights: The Combes synthesis is distinguished by its use of β-diketones, which allows for the direct installation of two substituents onto the newly formed pyridine ring.[22] The strong acid catalyst is crucial for promoting the cyclization of the enamine intermediate formed from the initial condensation.

Reaction Mechanism:

-

Enamine Formation: The aniline and β-diketone condense to form an enamine intermediate.[1]

-

Cyclization and Dehydration: The enamine undergoes an acid-catalyzed electrophilic cyclization, followed by dehydration, to yield the substituted quinoline.[23]

The Pfitzinger Reaction (1886)

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids.[24][25] It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[25][26]

Causality and Insights: This reaction is particularly valuable for synthesizing quinoline-4-carboxylic acids, a scaffold found in many biologically active compounds. The reaction proceeds through a clever rearrangement where the five-membered ring of isatin is opened and re-closed to form the six-membered pyridine ring of the quinoline.

Reaction Mechanism:

-

Ring Opening: The base hydrolyzes the amide bond in isatin to form a keto-acid intermediate.[26]

-

Condensation: The aniline portion of the intermediate condenses with the carbonyl compound to form an imine.

-

Cyclization and Dehydration: An intramolecular enamine-ketone cyclization followed by dehydration affords the final quinoline-4-carboxylic acid.[26]

Chapter 3: Later Developments and Comparative Overview

While the late 19th century saw the birth of the foundational quinoline syntheses, the 20th century brought further refinements and new methods.

The Gould-Jacobs Reaction (1939)

Developed by R. Gordon Gould and Walter A. Jacobs in 1939, this reaction is a key method for synthesizing 4-hydroxyquinolines (which often exist as 4-quinolones).[1][27] The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization and subsequent hydrolysis and decarboxylation.[27][28]

Causality and Insights: The Gould-Jacobs reaction provided a reliable pathway to the 4-quinolone core, which is the backbone of the quinolone class of antibiotics (e.g., nalidixic acid).[29] The high temperatures required for the cyclization step can be a limitation, but the utility of the products has ensured its lasting importance.[29]

| Synthesis Name | Year | Key Reactants | Key Product Type | Advantages | Limitations |

| Skraup | 1880 | Aniline, Glycerol, Oxidant | Unsubstituted/Simple Quinolines | Uses simple, inexpensive reagents.[13] | Often violent, harsh conditions, low yields.[11][13] |

| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | More versatile than Skraup; allows for more substitution.[13][15] | Can produce complex mixtures of products. |

| Friedländer | 1882 | 2-Aminoaryl Ketone, Methylene Ketone | Highly Substituted Quinolines | Convergent, excellent regiochemical control.[8] | Requires often inaccessible 2-aminoaryl carbonyls.[8] |

| Combes | 1888 | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | Direct synthesis of 2,4-disubstituted products.[1] | Requires strong acid; regioselectivity can be an issue. |

| Pfitzinger | 1886 | Isatin, Methylene Ketone | Quinoline-4-carboxylic Acids | Specific and reliable route to quinoline-4-carboxylic acids.[24][25] | Requires isatin precursors. |

| Gould-Jacobs | 1939 | Aniline, Malonic Ester Derivative | 4-Hydroxyquinolines (4-Quinolones) | Key method for producing the 4-quinolone core.[29] | Requires high temperatures for cyclization.[29] |

Conclusion

The historical journey of quinoline, from its serendipitous isolation from coal tar to the elegant and powerful synthetic methods developed in the late 19th and early 20th centuries, is a testament to the ingenuity of early organic chemists. The Skraup, Doebner-von Miller, Friedländer, and other classical syntheses are not merely historical footnotes; they represent fundamental strategies in heterocyclic chemistry that continue to be taught, utilized, and improved upon. Understanding the causality behind their development—the drive for greater versatility, milder conditions, and better control over substitution—provides invaluable insight for modern researchers in drug discovery and materials science who continue to build upon this rich chemical legacy.

References

- 1. iipseries.org [iipseries.org]

- 2. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 3. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 4. Quinine - Wikipedia [en.wikipedia.org]

- 5. biosynce.com [biosynce.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The Friedländer Synthesis of Quinolines (2005) | Chia‐Chung Cheng | 130 Citations [scispace.com]

- 10. organicreactions.org [organicreactions.org]

- 11. Skraup reaction - Wikipedia [en.wikipedia.org]

- 12. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 16. synarchive.com [synarchive.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]

- 21. scribd.com [scribd.com]

- 22. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 23. wikiwand.com [wikiwand.com]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 27. Gould-Jacobs Reaction [drugfuture.com]

- 28. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 29. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Chloro-6-methoxyquinoline-3-carbonitrile in Modern Kinase Inhibitor Synthesis

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and biologically active molecules.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for positioning functional groups to interact with biological targets. Within the vast landscape of cancer drug discovery, protein kinases remain a primary target class due to their critical role in regulating cellular signaling pathways that, when dysregulated, drive tumor growth and proliferation.[3] Quinoline derivatives have demonstrated significant potential as kinase inhibitors, with several compounds advancing into clinical use.[1]

This guide focuses on a particularly versatile and powerful building block: 2-Chloro-6-methoxyquinoline-3-carbonitrile . This reagent is not merely a starting material but a strategically designed scaffold engineered for the efficient synthesis of potent and selective kinase inhibitors. Its value lies in the orthogonal reactivity of its three key functional groups:

-

The C2-Chloro Group: This is the primary reactive handle. The chlorine atom activates the C2 position for nucleophilic aromatic substitution (SNAr) or serves as an anchor point for palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular introduction of various side chains crucial for tuning inhibitor potency and selectivity.

-

The C3-Carbonitrile Group: The cyano group is a key pharmacophoric feature. It often acts as a strong hydrogen bond acceptor, interacting with key residues in the kinase active site. Furthermore, its electronic properties can contribute to improved metabolic stability and pharmacokinetic profiles of the final compound.[4]

-

The C6-Methoxy Group: This electron-donating group is strategically placed to interact with the ATP binding pocket in many kinases, potentially enhancing binding affinity.[4] It also serves to modulate the overall electronic properties and solubility of the molecule.

This document provides a detailed exploration of the chemical logic, synthetic workflows, and detailed experimental protocols for leveraging this compound in the development of next-generation kinase inhibitors.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇ClN₂O | |

| Molecular Weight | 218.64 g/mol | |

| Appearance | Solid | |

| MDL Number | MFCD02740422 | |

| InChI Key | AMFXVCDHDIEGIM-UHFFFAOYSA-N |

Core Synthetic Strategies & Mechanistic Rationale

The true power of this compound lies in its suitability for two primary, high-yield synthetic pathways that form the basis of many kinase inhibitor discovery programs: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

References

The Versatile Intermediate: Application Notes for 2-Chloro-6-methoxyquinoline-3-carbonitrile in Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, 2-chloro-6-methoxyquinoline-3-carbonitrile has emerged as a highly versatile and powerful intermediate. Its strategic placement of reactive functional groups—a nucleophilic substitution-prone chloro group at the C2 position and a modifiable carbonitrile at C3—offers a rich platform for molecular elaboration. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, with a particular focus on its role in the development of potent kinase inhibitors for oncology. Detailed, field-tested protocols are provided to enable researchers to leverage this scaffold in their drug discovery programs.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinolines, bicyclic aromatic heterocycles, are considered "privileged structures" in drug discovery. Their rigid framework is adept at positioning key pharmacophoric elements to interact with biological targets, and their derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The 4-anilino-3-quinolinecarbonitrile core, in particular, has become an exceptionally fruitful template for the development of ATP-competitive kinase inhibitors.[2][3] This is because the quinoline nitrogen can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, while the 3-carbonitrile and 4-anilino substituents provide vectors for optimizing potency and selectivity.[3][4]

This compound serves as a critical building block for this class of inhibitors, providing the foundational quinoline core with pre-installed handles for diversification.

Synthesis of the Key Intermediate

The most efficient route to this compound begins with the synthesis of its carbaldehyde precursor via the Vilsmeier-Haack reaction, followed by conversion of the aldehyde to the nitrile.[5]

Diagram: Synthetic Pathway

The overall synthetic workflow is a robust two-step process starting from a commercially available acetanilide.

Caption: Synthetic route to the target intermediate.

Protocol 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

This protocol details the Vilsmeier-Haack cyclization of N-(4-methoxyphenyl)acetamide. The reaction involves in situ formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which then acts as the formylating and cyclizing agent.[6]

Materials and Reagents:

-

N-(4-methoxyphenyl)acetamide (Acetanisidide)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice and water

-

Ethyl acetate (for recrystallization)

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Ice bath

-

Heating mantle

Procedure:

-

In a three-neck flask equipped with a stirrer, dropping funnel, and condenser, cool anhydrous DMF (0.15 mol) to 0°C in an ice bath.

-

Scientist's Note: Maintaining a low temperature during this step is crucial to control the exothermic reaction that forms the Vilsmeier reagent and prevent its decomposition.

-

Add freshly distilled POCl₃ (0.35 mol) dropwise to the cooled DMF with vigorous stirring over 30-45 minutes. The mixture will become thick and may solidify.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir for an additional 30 minutes at room temperature.

-

Add N-(4-methoxyphenyl)acetamide (0.05 mol) portion-wise to the Vilsmeier reagent.

-

Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Scientist's Note: The heating drives the electrophilic substitution and subsequent cyclization to form the quinoline ring. Electron-donating groups like the methoxy group on the starting acetanilide facilitate this cyclization.

-

After completion, carefully pour the reaction mixture onto a large beaker of crushed ice (~500 g) with stirring. This hydrolysis step is highly exothermic.

-

Stir the resulting slurry for 30 minutes. The product will precipitate as a solid.

-

Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethyl acetate to yield pure 2-chloro-6-methoxyquinoline-3-carbaldehyde as a solid.[5]

Expected Yield: ~60-70%.

Protocol 2: Conversion to this compound

This protocol describes the oxidative conversion of the aldehyde to the nitrile.[1]

Materials and Reagents:

-

2-Chloro-6-methoxyquinoline-3-carbaldehyde

-

Aqueous Ammonia (25-30%)

-

Ceric Ammonium Nitrate (CAN)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-chloro-6-methoxyquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent like THF or Dioxane in a round-bottom flask.

-

Add aqueous ammonia (excess, ~10 eq) to the solution and stir.

-

Add a solution of Ceric Ammonium Nitrate (CAN) (catalytic amount) in water dropwise.

-

Scientist's Note: The reaction proceeds via an imine intermediate, which is then oxidized to the nitrile. CAN is an effective and mild oxidizing agent for this transformation.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Application in Kinase Inhibitor Synthesis

The true utility of this compound lies in its reactivity. The C2-chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing pharmacophores.[7][8] This is the key step in synthesizing the 4-anilino-3-quinolinecarbonitrile class of kinase inhibitors.[9][10]

Diagram: General Derivatization Scheme

Caption: Key reaction sites and resulting scaffolds.

Protocol 3: Synthesis of a 4-Anilino-3-quinolinecarbonitrile Derivative

This protocol provides a general method for the SNAr reaction between the intermediate and a substituted aniline, a common step in synthesizing kinase inhibitors.[9][10]

Materials and Reagents:

-

This compound

-

Substituted aniline (e.g., 3-chloro-4-(1-methylimidazol-2-ylsulfanyl)aniline for a MEK1 inhibitor)[9]

-

2-Propanol or another suitable high-boiling solvent

-

Concentrated HCl or p-Toluenesulfonic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Diethyl ether

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Büchner funnel

Procedure:

-

To a solution of this compound (1.0 eq) in 2-propanol, add the desired substituted aniline (1.1 eq).

-

Add a catalytic amount of concentrated HCl (1-2 drops) or p-toluenesulfonic acid.

-

Scientist's Note: The acid catalyst protonates the quinoline nitrogen, further activating the C2 position towards nucleophilic attack by the aniline. This is a classic mechanism for SNAr on heteroaromatic systems.[11]

-

Heat the mixture to reflux (approx. 82°C for 2-propanol) for 12-18 hours. The product hydrochloride salt will often precipitate from the hot solution.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter the precipitated solid (the hydrochloride salt of the product) and wash with cold 2-propanol, followed by diethyl ether.

-

To obtain the free base, suspend the salt in a mixture of water and ethyl acetate and neutralize by adding saturated sodium bicarbonate solution until the pH is ~8-9.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final 4-anilino-3-quinolinecarbonitrile product.

Data Presentation: Biological Activity

Derivatives synthesized from this intermediate have shown potent inhibition of various kinases. The choice of the aniline substituent is critical for determining target specificity and potency.

| Compound Class | Aniline Substituent Example | Kinase Target | Reported IC₅₀ |

| Class 1 | 4-Phenoxyaniline | MEK1 | <10 nM[9] |

| Class 2 | 3-Chloro-4-(1-methylimidazol-2-sulfanyl)aniline | MEK1 | <10 nM[9] |

| Src Inhibitor | Varies (e.g., 7-pyridyl derivatives) | Src | Potent enzymatic and cellular activity[10] |

| EGFR Inhibitor | 3-Bromoaniline (on a 6,7-dimethoxy core) | EGFR | Potent inhibition[3] |

Conclusion and Future Perspectives

This compound is a high-value intermediate that provides a streamlined entry into the synthesis of potent 4-anilino-3-quinolinecarbonitrile kinase inhibitors. The protocols outlined here demonstrate a reliable and scalable synthetic route. The true power of this scaffold lies in the SNAr reaction at the C2 position, which allows for the rapid generation of diverse libraries for structure-activity relationship (SAR) studies.

Future work could explore the chemistry of the C3-nitrile group, not just as a static feature for binding, but as a potential electrophilic "warhead" for developing reversible covalent inhibitors targeting non-catalytic cysteines near the ATP-binding pocket.[4] This dual-functionality underscores the continued importance of this compound as a premier scaffold in modern drug discovery.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. benthamscience.com [benthamscience.com]

- 3. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsr.net [ijsr.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of pyrazolo[3,4-b]quinolines from 2-Chloro-6-methoxyquinoline-3-carbonitrile

An Application Guide for the Synthesis of 6-Methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine from 2-Chloro-6-methoxyquinoline-3-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed and field-proven protocol for the synthesis of 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine, a valuable heterocyclic scaffold in medicinal chemistry. Starting from the readily accessible this compound, this guide elucidates the chemical principles, step-by-step experimental procedures, and critical process parameters. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering a reliable pathway to a key intermediate for novel therapeutic agents.

Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold

The pyrazolo[3,4-b]quinoline core is a privileged heterocyclic system in modern drug discovery.[1] This fused aza-heterocyclic structure is a cornerstone in the development of compounds with a wide spectrum of biological activities, including potent kinase inhibitors for oncology, as well as antimalarial and antiviral agents.[2][3] Beyond their medicinal importance, these molecules exhibit unique photophysical properties, making them suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs).[4][5]

The synthetic route detailed herein transforms this compound into the highly functionalized 3-amino-6-methoxy-1H-pyrazolo[3,4-b]quinoline. The resulting primary amine at the C3 position serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for screening and lead optimization.

Reaction Principle and Mechanism

The synthesis is a one-pot cyclocondensation reaction. The transformation relies on the reaction of this compound with hydrazine hydrate. The reaction proceeds via a plausible two-step mechanism involving nucleophilic substitution followed by an intramolecular cyclization.

Mechanistic Rationale:

-

Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the nucleophilic attack of hydrazine at the C2 position of the quinoline ring. The highly electron-withdrawing nitrile group at C3 and the nitrogen atom within the quinoline ring activate the C2 position, facilitating the displacement of the chloride leaving group.

-

Intramolecular Cyclization and Tautomerization: The resulting 2-hydrazinyl-6-methoxyquinoline-3-carbonitrile intermediate undergoes a spontaneous intramolecular cyclization. The terminal amino group of the hydrazinyl moiety attacks the electrophilic carbon of the nitrile group. This is followed by tautomerization to yield the stable, aromatic 1H-pyrazolo[3,4-b]quinoline ring system, featuring a primary amine at the C3 position.[6]

The overall workflow for this synthesis is depicted below.

Caption: General experimental workflow.

Detailed Experimental Protocol

This protocol has been optimized for reliability and yield. Adherence to these steps is critical for a successful outcome.

Materials and Equipment

| Reagent / Material | Grade | Supplier | Notes |

| This compound | ≥97% | Sigma-Aldrich, etc. | Starting material. |

| Hydrazine Hydrate (80% in H₂O) | Reagent Grade | Major suppliers | Caution: Toxic and corrosive. |

| Ethanol (Absolute) | Anhydrous, ≥99.5% | Major suppliers | Reaction solvent. |

| Triethylamine (optional) | ≥99% | Major suppliers | Acid scavenger. |

| Deionized Water | N/A | In-house | For washing. |

| Round-bottom flask (50 mL) | Borosilicate | Standard lab supplier | |

| Reflux Condenser | Borosilicate | Standard lab supplier | |

| Magnetic Stirrer with Hotplate | N/A | Standard lab supplier | |

| Buchner Funnel and Flask | N/A | Standard lab supplier | For filtration. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.57 mmol).

-

Solvent Addition: Add absolute ethanol (20 mL) to the flask and stir the suspension.

-

Reagent Addition: Carefully add hydrazine hydrate (80% solution, 1.1 mL, ~18.3 mmol, 4 equivalents). A slight exotherm may be observed.

-

Expert Insight: While the reaction can proceed without it, the addition of a catalytic amount of a base like triethylamine (0.1 mL) can be beneficial to neutralize the in-situ generated HCl, potentially improving reaction rate and yield.[7]

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.

-

Reaction Monitoring: Maintain the reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (7:3), observing the disappearance of the starting material spot.

-

Work-up - Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate will typically form. The flask can be further cooled in an ice bath for 30 minutes to maximize precipitation.

-

Work-up - Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with cold deionized water (2 x 10 mL) and then with a small amount of cold ethanol (1 x 5 mL) to remove residual impurities.

-

Drying: Dry the product under vacuum at 50-60°C for several hours to obtain the crude product.

Purification

Recrystallize the crude solid from ethanol or an ethanol/water mixture to afford the pure 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine as a crystalline solid.

Data and Expected Results

Reaction Parameters Summary

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Hydrazine Hydrate (80%) |

| Solvent | Absolute Ethanol |

| Temperature | Reflux (~80-85°C) |

| Reaction Time | 12-16 hours |

| Expected Product | 6-Methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine |

| Appearance | Yellow to light brown crystalline solid |

| Expected Yield | 75-85% |

| Melting Point | >250 °C (Decomposition may be observed) |

Characterization Data

The structural identity of the product should be confirmed using standard analytical techniques. Expected data is as follows:

-